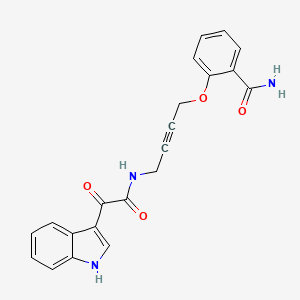

2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide

描述

属性

IUPAC Name |

2-[4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c22-20(26)15-8-2-4-10-18(15)28-12-6-5-11-23-21(27)19(25)16-13-24-17-9-3-1-7-14(16)17/h1-4,7-10,13,24H,11-12H2,(H2,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIUZGLUDVBMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The synthesis begins with the preparation of an indole derivative, which can be achieved through various methods such as Fischer indole synthesis or Bartoli indole synthesis.

Acylation: The indole derivative is then acylated using an appropriate acylating agent to introduce the oxoacetamido group.

Alkyne Introduction: The alkyne moiety is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.

Final Coupling: The final step involves the coupling of the alkyne-containing intermediate with a benzamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

化学反应分析

Types of Reactions

2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the alkyne moiety into an alkene or alkane.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or benzamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated hydrocarbons.

科学研究应用

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds containing indole moieties, including derivatives of 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide. These compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a related indole derivative demonstrated significant cytotoxicity against HepG2 cells, with an IC50 value indicating effective apoptosis induction via caspase pathways .

Inhibition of Enzymatic Activity

Indole-based compounds have also been reported as inhibitors of specific enzymes involved in cancer metabolism. For example, the indole derivatives can inhibit Indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune evasion in tumors. This inhibition can enhance the efficacy of immunotherapies by restoring T-cell function against tumors .

Cancer Treatment

Due to its antitumor properties, this compound is being investigated for its potential use in cancer therapy. The ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a candidate for further development into a therapeutic agent.

Neuroprotective Effects

Some studies suggest that indole derivatives may possess neuroprotective effects, potentially making them useful in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress could be beneficial in conditions like Alzheimer's disease .

Case Study 1: HepG2 Cell Line

A study evaluated the effects of an indole derivative similar to this compound on HepG2 cells, reporting a dose-dependent increase in apoptotic markers and significant cytotoxicity at low concentrations . This study underscores the therapeutic potential of such compounds in liver cancer treatment.

Case Study 2: IDO Inhibition

Research demonstrated that a benzimidazole analogue with an indole moiety inhibited IDO activity at low nanomolar concentrations across various cancer cell lines, suggesting that similar strategies using the compound could enhance immunotherapy outcomes .

作用机制

The mechanism of action of 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the oxoacetamido group can form hydrogen bonds with target proteins. The alkyne linkage may also play a role in the compound’s reactivity and binding affinity.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives (e.g., 4-(1-Aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides)

- Structural Features: These compounds (e.g., from ) replace the benzamide group with a sulfonamide and incorporate a 1,2-dihydro-indol-3-ylideneamino linker instead of the alkyne bridge.

- Physicochemical Properties : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~13–15) due to the electron-withdrawing sulfonyl group, enhancing solubility in polar solvents .

- Biological Activity : Sulfonamide derivatives are frequently explored as carbonic anhydrase inhibitors or antimicrobial agents, but their activity profile may differ from benzamide-containing analogs due to altered electronic properties .

Oxadiazole-Containing Analogs (e.g., N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides)

- Structural Features : These compounds (e.g., from ) feature a 1,3,4-oxadiazole ring linked to the indole moiety, replacing the alkyne bridge and 2-oxoacetamido group.

- Biological Activity : Oxadiazoles are associated with antiviral and anticancer activities, though the absence of the benzamide group may reduce hydrogen-bonding interactions with target proteins .

Benzimidazole-Based Compounds (e.g., N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-2-methylbenzamide)

- Structural Features: These molecules (e.g., from ) substitute the indole core with a benzimidazole ring and incorporate a cyano-substituted benzamide.

- Biological Activity: Benzimidazole derivatives are potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, with IC50 values in the nanomolar range, suggesting a divergent mechanism compared to indole-benzamide hybrids .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural similarity to compounds in and .

生物活性

The compound 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of indole derivatives with various acetamide groups, often employing methods such as condensation reactions and coupling techniques. The structural complexity of this compound allows it to interact with multiple biological targets, which is crucial for its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of indole derivatives, including the target compound. For instance, a study reported that related indole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cells. The most potent compounds exhibited IC50 values lower than 10 µM, indicating strong antiproliferative effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | MDA-MB-231 | 8.5 | Induction of apoptosis |

| 5f | SUIT-2 | 7.0 | Cell cycle arrest |

| 5g | HT-29 | 9.2 | Caspase activation |

Antimicrobial Activity

The antimicrobial efficacy of indole derivatives has also been extensively studied. In particular, compounds similar to This compound have shown promising results against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 15 µg/mL |

| Compound C | Candida albicans | 10 µg/mL |

Antiviral Activity

Research has also highlighted the antiviral properties of indole-based compounds. For example, derivatives have been synthesized that exhibit inhibitory activity against influenza A virus with IC50 values around 7.53 µM. These compounds are believed to interfere with viral replication processes.

Table 3: Antiviral Efficacy Against Influenza A Virus

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound D | 7.53 | 17.1 |

The biological activity of This compound can be attributed to several mechanisms:

- Apoptosis Induction : Many indole derivatives trigger programmed cell death in cancer cells through caspase activation.

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit specific enzymes involved in cell proliferation and survival.

- Disruption of Membrane Integrity : Antimicrobial activity may stem from the ability of these compounds to disrupt microbial cell membranes.

Case Studies

A notable case study involved the evaluation of a series of indole derivatives in vitro against various cancer cell lines where significant cytotoxicity was observed. The study emphasized the structure–activity relationship (SAR), indicating that modifications to the indole ring significantly affected biological activity.

常见问题

Basic Question: What synthetic strategies are recommended for constructing the alkyne-linked indole-benzamide scaffold in this compound?

Answer:

The compound’s alkyne bridge between indole and benzamide moieties requires sequential coupling reactions. A plausible route involves:

- Step 1: Synthesis of the indole-glyoxal intermediate via Vilsmeier-Haack formylation of indole, followed by condensation with a glyoxal derivative .

- Step 2: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to attach the propargyloxy linker to the benzamide core, as demonstrated in analogous acetylenyl benzamide syntheses .

- Step 3: Amide coupling (e.g., EDC/HOBt) to connect the indole-glyoxal unit to the alkyne-functionalized benzamide. Reaction conditions must avoid alkyne oxidation, requiring inert atmospheres (N₂/Ar) .

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Multi-modal characterization is critical:

- NMR: Confirm regiochemistry of the alkyne linker via ¹H-¹³C HMBC correlations between the indole NH and carbonyl carbons. The propargyloxy group shows distinct triple-bond IR stretches (~2100 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the alkyne cleavage .

- X-ray Crystallography: If crystalline, this resolves ambiguities in spatial arrangement, particularly the orientation of the indole relative to the benzamide .

Advanced Question: How might researchers design structure-activity relationship (SAR) studies to optimize this compound’s glucokinase activation potential?

Answer:

SAR optimization involves systematic modifications:

- Variable Regions:

- Indole Substituents: Introduce electron-withdrawing groups (e.g., Cl, F) at the indole 5-position to enhance π-stacking with glucokinase’s allosteric site, as seen in related derivatives .

- Alkyne Linker: Test shorter (butynyl) vs. longer (hexynyl) linkers to balance conformational flexibility and steric hindrance .

- Assays:

- In Vitro: Measure EC₅₀ values using glucose-stimulated glucokinase activity assays (10 mM glucose baseline) .

- In Vivo: Conduct oral glucose tolerance tests (OGTT) in diabetic rodent models to assess AUC reduction (%) at varying doses (e.g., 10–50 mg/kg) .

Advanced Question: How should researchers address contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?

Answer:

Discrepancies often arise from pharmacokinetic (PK) limitations:

- Metabolic Stability: Perform microsomal assays (human/rodent liver microsomes) to identify metabolic hotspots (e.g., alkyne oxidation). Introduce deuterium at vulnerable positions to slow metabolism .

- Solubility/Bioavailability: Use shake-flask solubility tests and LogP measurements. If solubility < 10 µM, modify the benzamide with polar groups (e.g., morpholine) or formulate as a nanocrystal .

- Tissue Distribution: Radiolabel the compound and track accumulation in target tissues (e.g., liver) via autoradiography .

Advanced Question: What mechanistic studies can elucidate the compound’s impact on coronary resistance in ischemia-reperfusion models?

Answer:

- Isolated Heart Perfusion: Use Langendorff apparatus to measure changes in perfusion pressure and coronary flow rate under hypoxia-reoxygenation. Compare responses with/without the compound .

- Calcium Imaging: Treat cardiomyocytes with Fluo-4 AM dye and quantify intracellular Ca²⁺ transients to assess vasoactivity linked to calcium signaling .

- Protein Interaction Profiling: Perform pull-down assays with coronary smooth muscle cell lysates to identify binding partners (e.g., ion channels, GPCRs) .

Advanced Question: How can computational methods guide the optimization of this compound’s binding to cancer-related targets (e.g., tubulin)?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with β-tubulin’s colchicine-binding site. Prioritize derivatives with hydrogen bonds to Thr179 and hydrophobic contacts with Leu248 .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to confirm pose retention .

- ADMET Prediction: Apply QikProp to estimate permeability (Caco-2 > 50 nm/s), CNS activity (logBB < -1), and hERG inhibition risk (IC₅₀ > 10 µM) .

Basic Question: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Answer:

- Challenge: Low plasma concentrations due to rapid clearance.

- Solution:

Advanced Question: What strategies mitigate toxicity risks identified in preliminary safety studies?

Answer:

- Mitochondrial Toxicity: Assess respiratory control ratio (RCR) in isolated mitochondria. If RCR < 3, replace the indole with less lipophilic heterocycles (e.g., pyrazole) .

- Genotoxicity: Conduct Ames tests (+/- S9 metabolic activation). If mutagenic, eliminate nitro groups or introduce steric shields near DNA-interacting motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。